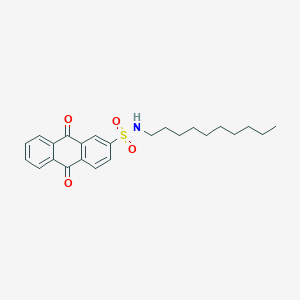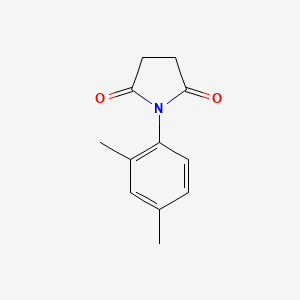![molecular formula C9H12BFN2O3 B2660341 [5-FLuoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid CAS No. 2225174-90-1](/img/structure/B2660341.png)
[5-FLuoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[5-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid is a boronic acid derivative with the molecular formula C9H12BFN2O3 and a molecular weight of 226.01 g/mol . This compound is primarily used in research and development, particularly in the field of organic chemistry, due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [5-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as toluene or ethanol, under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques .
Análisis De Reacciones Químicas
Types of Reactions
[5-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic esters or acids.
Reduction: Reduction reactions can convert it into different boronic derivatives.
Substitution: It can participate in nucleophilic substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as ethanol and toluene. Reaction conditions typically involve moderate temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, in Suzuki-Miyaura coupling, the major product is often a biaryl compound .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [5-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid is used as a reagent in cross-coupling reactions, particularly the Suzuki-Miyaura coupling, to form carbon-carbon bonds . This makes it valuable in the synthesis of complex organic molecules.
Biology and Medicine
In biological and medical research, this compound is used to develop new pharmaceuticals and study biological pathways. Its unique structure allows it to interact with various biological targets, making it useful in drug discovery and development .
Industry
Industrially, this compound is used in the production of advanced materials and chemicals. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and electronic materials .
Mecanismo De Acción
The mechanism of action of [5-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid involves its ability to form stable complexes with various molecular targets. This is primarily due to the boronic acid group, which can interact with diols and other nucleophiles. These interactions can modulate biological pathways and affect the activity of enzymes and receptors .
Comparación Con Compuestos Similares
Similar Compounds
4-Pyridinylboronic acid: Another boronic acid derivative used in similar applications.
2-Bromo-5-fluoropyridine: A related compound used in cross-coupling reactions.
Phenylmorpholines: Compounds containing a morpholine ring and a benzene ring linked through a carbon-carbon or carbon-nitrogen bond.
Uniqueness
What sets [5-Fluoro-2-(morpholin-4-yl)pyridin-4-yl]boronic acid apart is its unique combination of a fluorine atom, a morpholine ring, and a boronic acid group. This combination provides distinct reactivity and stability, making it particularly valuable in research and industrial applications .
Propiedades
IUPAC Name |
(5-fluoro-2-morpholin-4-ylpyridin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12BFN2O3/c11-8-6-12-9(5-7(8)10(14)15)13-1-3-16-4-2-13/h5-6,14-15H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URWZPKPUBFUIIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=NC=C1F)N2CCOCC2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12BFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.01 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-Chloro-N-[2-(3-hydroxyphenyl)pyrimidin-5-yl]pyridine-3-carboxamide](/img/structure/B2660258.png)

![(2E)-1-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl}-2-phenyl-3-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2660264.png)
![Ethyl 2-amino-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxylate](/img/structure/B2660266.png)

![N-(benzo[d]thiazol-2-yl)-2-((5-(4-(4-fluorophenyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide](/img/structure/B2660270.png)


![3-[2-(Trifluoromethyl)quinazolin-4-yl]oxybenzaldehyde](/img/structure/B2660273.png)

![3-(3,4-Dimethylbenzoyl)-1-[(4-methoxyphenyl)methyl]-1,4-dihydroquinolin-4-one](/img/structure/B2660275.png)



